molecular formula C17H17N5O2 B7536925 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide

4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide

Cat. No. B7536925
M. Wt: 323.35 g/mol
InChI Key: GSSKIFUSLRGARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide, also known as PTB, is a compound that has been gaining attention in the scientific community due to its potential applications in research. PTB is a tetrazole-based compound that has been synthesized using various methods.

Scientific Research Applications

4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been used in various scientific research studies, including the investigation of its anticonvulsant, analgesic, and anti-inflammatory properties. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has also been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been studied for its potential use as an anticancer agent.

Mechanism of Action

4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide exerts its effects through the modulation of various signaling pathways. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been shown to have various biochemical and physiological effects. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been shown to reduce inflammation and pain in animal models of inflammation. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been shown to have anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has several advantages for use in lab experiments. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide is a relatively stable compound that can be easily synthesized using various methods. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has also been shown to have low toxicity and few side effects, making it a safe compound to use in lab experiments. However, 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

For 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide research include investigating its potential therapeutic applications for neurodegenerative diseases and cancer, and developing more efficient synthesis methods for the compound.

Synthesis Methods

4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been synthesized using various methods, including the reaction of 4-phenoxybutyric acid with 4-aminophenyltetrazole, followed by acylation with acyl chloride. Another method involves the reaction of 4-phenoxybutyric acid with 4-aminophenyltetrazole, followed by esterification with butanoyl chloride. The synthesis of 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide is a complex process that requires expertise in organic chemistry.

properties

IUPAC Name

4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-17(7-4-12-24-16-5-2-1-3-6-16)19-14-8-10-15(11-9-14)22-13-18-20-21-22/h1-3,5-6,8-11,13H,4,7,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSKIFUSLRGARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide

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